molecular formula C9H18Cl3N3 B6162584 [2-amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride CAS No. 2512185-90-7

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride

Cat. No. B6162584
CAS RN: 2512185-90-7
M. Wt: 274.6
InChI Key:
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Description

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride, commonly referred to as 2-APEDT, is an organic compound consisting of two nitrogen atoms, one carbon atom, and three hydrogen atoms. It is an amine salt and is a derivative of pyridine. 2-APEDT has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

2-APEDT has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a useful tool for studying the function of acetylcholine in the nervous system. 2-APEDT has also been used to study the effects of serotonin in the brain, as well as the role of calcium in muscle contraction.

Mechanism of Action

2-APEDT functions as an inhibitor of acetylcholinesterase, which is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-APEDT increases the amount of acetylcholine in the brain, leading to an increase in the activity of neurons. This can lead to a variety of effects, depending on the region of the brain affected.
Biochemical and Physiological Effects
2-APEDT has been studied for its biochemical and physiological effects. It has been shown to increase the activity of neurons in the brain, leading to increased alertness and improved cognitive performance. It has also been shown to increase the release of serotonin, which is involved in the regulation of mood and behavior. In addition, 2-APEDT has been found to increase the activity of calcium channels, which is involved in muscle contraction.

Advantages and Limitations for Lab Experiments

2-APEDT has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. It is also relatively stable, making it suitable for long-term storage. However, it can be toxic in large doses, so care must be taken when handling it. In addition, its effects on the nervous system can vary depending on the region of the brain affected, making it difficult to predict the exact outcome of an experiment.

Future Directions

There are many potential future directions for the research and development of 2-APEDT. One potential direction is the development of more specific inhibitors of acetylcholinesterase, which could be used to target specific regions of the brain. Additionally, further research could be done to investigate the effects of 2-APEDT on other neurotransmitters and hormones. Additionally, research could be done to explore the potential therapeutic applications of 2-APEDT, such as its ability to improve cognitive performance or its potential to treat neurological disorders. Finally, research could be done to investigate the potential side effects of 2-APEDT and to develop methods to reduce these effects.

Synthesis Methods

2-APEDT can be synthesized from a variety of starting materials, including pyridine and dimethylamine. The synthesis involves a multi-step process, beginning with the reaction of pyridine and dimethylamine to form 2-amino-1-(pyridin-3-yl)ethyl dimethylamine. This intermediate is then reacted with hydrochloric acid to form 2-APEDT. This reaction is typically carried out in an aqueous solution at a temperature of 25-30°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride involves the reaction of 3-pyridinecarboxaldehyde with 2-amino-1-propanol to form the intermediate 2-(pyridin-3-yl)ethylamine. This intermediate is then reacted with dimethylamine in the presence of hydrochloric acid to yield the final product as a trihydrochloride salt.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "2-amino-1-propanol", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-pyridinecarboxaldehyde is reacted with 2-amino-1-propanol in the presence of a suitable solvent and a catalyst to form the intermediate 2-(pyridin-3-yl)ethylamine.", "Step 2: The intermediate 2-(pyridin-3-yl)ethylamine is then reacted with dimethylamine in the presence of hydrochloric acid to yield the final product as a trihydrochloride salt.", "Step 3: The product is isolated and purified using standard techniques such as filtration, crystallization, and recrystallization." ] }

CAS RN

2512185-90-7

Product Name

[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride

Molecular Formula

C9H18Cl3N3

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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